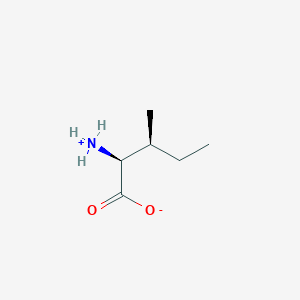

L-Isoleucine

描述

An essential branched-chain aliphatic amino acid found in many proteins. It is an isomer of leucine. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.

This compound is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Euphorbia prostrata, Humulus lupulus, and other organisms with data available.

Isoleucine is one of nine essential amino acids in humans (present in dietary proteins), Isoleucine has diverse physiological functions, such as assisting wound healing, detoxification of nitrogenous wastes, stimulating immune function, and promoting secretion of several hormones. Necessary for hemoglobin formation and regulating blood sugar and energy levels, isoleucine is concentrated in muscle tissues in humans. Isoleucine is found especially in meats, fish, cheese, eggs, and most seeds and nuts. (NCI04)

ISOLEUCINE is a small molecule drug with a maximum clinical trial phase of II.

This compound is one of the essential amino acids that cannot be made by the body and is known for its ability to help endurance and assist in the repair and rebuilding of muscle. This amino acid is important to body builders as it helps boost energy and helps the body recover from training. this compound is also classified as a branched-chain amino acid (BCAA). It helps promote muscle recovery after exercise. Isoleucine is actually broken down for energy within the muscle tissue. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.

An essential branched-chain aliphatic amino acid found in many proteins. It is an isomer of LEUCINE. It is important in hemoglobin synthesis and regulation of blood sugar and energy levels.

Structure

3D Structure

属性

IUPAC Name |

(2S,3S)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

34464-35-2 | |

| Record name | L-Isoleucine polymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34464-35-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2046882, DTXSID1047441 | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Waxy shiny solid; [Merck Index] White solid; [Sigma-Aldrich MSDS], Solid, White to off-white powder; Sweet aroma | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

Sublimes at 168-170 °C | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Glistening rhombic or monoclinic plates from dilute alcohol. Decomposes at 292 °C. pK1 = 2.32; pK2 = 9.76. Solubility in water (g/L): 18.3 at 0 °C; 22.3 at 25 °C; 30.3 at 50 °C; 46.1 at 75 °C; 78.0 at 100 °C /Isoleucine, DL-form/, Sparingly soluble in hot alcohol (0.13% wt/wt at 80 °C), hot acetic acid. Insoluble in ether., Solubility in water (g/L): 37.9 at 0 °C; 41.2 at 25 °C; 48.2 at 50 °C; 60.8 at 75 °C; 82.6 at 100 °C, In water, 3.44X10+4 mg/L at 25 °C, 35 mg/mL, Soluble in 0.26 mM phosphate buffer pH 7.1; soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | L-Isoleucine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2095/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Isoleucine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14979 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Waxy, shiny, rhombic leaflets from alcohol, Crystals | |

CAS No. |

443-79-8, 73-32-5 | |

| Record name | DL-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Isoleucine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoleucine [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DL-Isoleucine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isoleucine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760109 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | L-Isoleucine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | DL-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046882 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Isoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1047441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.726 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DL-allo-isoleucine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOLEUCINE, DL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5HX0BYT4E3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ISOLEUCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04Y7590D77 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

284 °C (decomposes), 285.5 °C | |

| Record name | Isoleucine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00167 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-Isoleucine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7798 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | L-Isoleucine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000172 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

L-isoleucine biosynthetic pathway from threonine

An In-depth Technical Guide to the L-Isoleucine Biosynthetic Pathway from Threonine

Abstract

This compound, an essential branched-chain amino acid (BCAA), is fundamental to protein synthesis, metabolic energy balance, and cellular signaling.[1][2] In plants, fungi, and prokaryotes, its de novo synthesis proceeds via a conserved five-step enzymatic pathway originating from L-threonine. The absence of this pathway in animals renders it an indispensable dietary component and establishes its constituent enzymes as validated, high-value targets for the development of novel herbicides and antimicrobial agents.[3][4] This guide provides a comprehensive, mechanistically-driven exploration of the this compound biosynthetic pathway. We will dissect the catalytic strategies of each enzyme, unravel the intricate allosteric and genetic regulatory networks that ensure metabolic homeostasis, and detail field-proven experimental methodologies for its study. This content is tailored for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of this pathway for biotechnological or therapeutic advancement.

The Enzymatic Cascade: A Mechanistic Journey from Threonine to Isoleucine

The conversion of L-threonine into this compound is an elegant five-step metabolic sequence.[5][6][7] Four of these steps are shared with the biosynthesis of L-valine, highlighting a critical intersection in branched-chain amino acid metabolism. The causality behind this shared machinery is metabolic economy, utilizing a common set of enzymes for the synthesis of structurally related products.

Table 1: Enzymes and Reactions of the this compound Biosynthetic Pathway (from E. coli)

| Step | Enzyme Name | Gene (E. coli) | Cofactor(s) | Reaction Catalyzed |

| 1 | Biosynthetic Threonine Deaminase | ilvA | Pyridoxal 5'-phosphate (PLP) | L-Threonine → α-Ketobutyrate + NH₃ |

| 2 | Acetohydroxy Acid Synthase (AHAS) | ilvB, ilvN (Isozyme I) | Thiamine pyrophosphate (ThDP), FAD, Mg²⁺ | α-Ketobutyrate + Pyruvate → α-Aceto-α-hydroxybutyrate |

| 3 | Ketol-Acid Reductoisomerase (KARI) | ilvC | NADPH, Mg²⁺ | α-Aceto-α-hydroxybutyrate → (2R,3R)-α,β-Dihydroxy-β-methylvalerate |

| 4 | Dihydroxy-acid Dehydratase (DHAD) | ilvD | [2Fe-2S] or [4Fe-4S] Cluster | (2R,3R)-α,β-Dihydroxy-β-methylvalerate → α-Keto-β-methylvalerate |

| 5 | Branched-Chain Aminotransferase (BCAT) | ilvE | Pyridoxal 5'-phosphate (PLP) | α-Keto-β-methylvalerate + L-Glutamate ⇌ this compound + α-Ketoglutarate |

Step 1: The Committed Step - Threonine Deaminase (TD)

Threonine deaminase (TD), encoded by the ilvA gene in E. coli, catalyzes the first irreversible and committed step in isoleucine biosynthesis.[5][8] This PLP-dependent enzyme performs a β-elimination reaction, converting L-threonine to α-ketobutyrate and ammonia. Its position as the gateway to the pathway makes it the primary site of allosteric regulation, a critical concept we will revisit.

Step 2: The Branch Point - Acetohydroxy Acid Synthase (AHAS)

Acetohydroxy acid synthase (AHAS), also known as acetolactate synthase (ALS), is a ThDP-dependent enzyme that represents a critical branch point. It catalyzes the condensation of an acetyl group derived from pyruvate with a second α-keto acid.[9] For isoleucine synthesis, AHAS condenses pyruvate with α-ketobutyrate.[9] For valine synthesis, it condenses two molecules of pyruvate. This dual substrate capability places AHAS at the heart of regulating carbon flow toward different BCAAs. Its essentiality in plants and absence in animals has made it a premier target for numerous commercial herbicides, including sulfonylureas and imidazolinones.[10][11][12][13]

Step 3: A Two-Part Reaction - Ketol-Acid Reductoisomerase (KARI)

Ketol-acid reductoisomerase (KARI) performs a sophisticated two-part reaction: an acyloin-type rearrangement of the acetohydroxy acid intermediate, followed by an NADPH-dependent reduction of the resulting α-keto group.[14][15][16] This reaction requires a divalent metal ion, typically Mg²⁺, for catalysis.[17] The mechanism involves an alkyl migration and a hydride transfer from NADPH, resulting in a dihydroxy acid product with two chiral centers.[14]

Step 4: Dehydration via an Iron-Sulfur Cluster - Dihydroxy-acid Dehydratase (DHAD)

The third enzyme in the common pathway, dihydroxy-acid dehydratase (DHAD), catalyzes a dehydration reaction to form the final α-keto acid precursor of isoleucine.[18] Mechanistically, DHAD is notable for its reliance on an iron-sulfur cluster ([2Fe-2S] in plants, [4Fe-4S] in many bacteria) which functions as a Lewis acid to facilitate the removal of a hydroxyl group.[4][19][20] This Fe-S cluster is crucial for catalysis, and its sensitivity to oxidative damage presents a vulnerability in some organisms.[4]

Step 5: The Final Transamination - Branched-Chain Aminotransferase (BCAT)

The final step is a reversible transamination catalyzed by a branched-chain aminotransferase (BCAT).[21][22] This PLP-dependent enzyme transfers an amino group from a donor, typically L-glutamate, to α-keto-β-methylvalerate, yielding this compound and α-ketoglutarate.[23] The reversible nature of this reaction integrates BCAA synthesis with central nitrogen metabolism.

References

- 1. biosyn.alfa-chemistry.com [biosyn.alfa-chemistry.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Review: amino acid biosynthesis as a target for herbicide development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Strategies to Enhance this compound Synthesis by Modifying the Threonine Metabolism Pathway in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound biosynthesis I (from threonine) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of products of acetohydroxy acid synthase by the colorimetric method, revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape [frontiersin.org]

- 11. The Effects of Herbicides Targeting Aromatic and Branched Chain Amino Acid Biosynthesis Support the Presence of Functional Pathways in Broomrape - PMC [pmc.ncbi.nlm.nih.gov]

- 12. my.ucanr.edu [my.ucanr.edu]

- 13. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 14. Mechanism and Inhibitor Exploration with Binuclear Mg Ketol-Acid Reductoisomerase: Targeting the Biosynthetic Pathway of Branched-Chain Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 16. pnas.org [pnas.org]

- 17. Mechanism of ketol acid reductoisomerase--steady-state analysis and metal ion requirement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. The active site of the Mycobacterium tuberculosis branched-chain amino acid biosynthesis enzyme dihydroxyacid dehydratase contains a 2Fe–2S cluster - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Function and maturation of the Fe-S center in dihydroxyacid dehydratase from Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Branched-chain amino acid aminotransferase - Wikipedia [en.wikipedia.org]

- 22. Structure and function of branched chain aminotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

The Architect of Stability: An In-depth Technical Guide to the Role of L-Isoleucine in Protein Structure and Stability

Preamble: Beyond a Simple Building Block

In the intricate world of protein architecture, amino acids are the fundamental units, each with a unique character that dictates its role in the final three-dimensional structure. Among these, L-isoleucine, a member of the branched-chain amino acid (BCAA) family, emerges not merely as a structural component but as a critical determinant of protein stability, folding, and function.[][2] Its distinct chemical properties, particularly its bulky and hydrophobic side chain, empower it to be a key player in the hydrophobic core, a region paramount to a protein's structural integrity.[3][4][5] This guide provides a comprehensive exploration of this compound's multifaceted role, offering insights for researchers, scientists, and drug development professionals seeking to understand and manipulate protein behavior.

The Chemical Persona of this compound: A Foundation of Hydrophobicity

This compound is an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet.[][6] Its molecular structure is characterized by a chiral side chain containing a sec-butyl group, making it one of the three BCAAs, alongside leucine and valine.[][7] This branched, aliphatic side chain is nonpolar and, consequently, hydrophobic, meaning it repels water.[][2][5] This fundamental property is the primary driver of its significant influence on protein structure.

The hydrophobicity of isoleucine dictates its preferential location within the interior of globular proteins, shielded from the aqueous cellular environment.[][3][5] This sequestration is a cornerstone of the hydrophobic effect, a major driving force in protein folding.[3] The clustering of hydrophobic residues like isoleucine in the protein core minimizes the disruption of the hydrogen-bonding network of water, an energetically favorable state that stabilizes the folded protein.[5]

Isoleucine's Architectural Role: Forging the Hydrophobic Core

The hydrophobic core of a protein can be envisioned as its structural scaffolding. The tight packing of nonpolar side chains within this core creates a stable, low-energy environment. Isoleucine, with its bulky and irregularly shaped side chain, plays a crucial role in this packing.[8]

Packing and Steric Constraints: A Delicate Balance

The β-branched nature of isoleucine's side chain, with a methyl group on the β-carbon, imposes significant steric constraints on the polypeptide backbone's conformation.[9] This restriction in rotational freedom influences the local secondary structure, often favoring β-sheet formation over α-helices in certain contexts.[8] The interplay between isoleucine's hydrophobicity and its steric bulk is a critical determinant of how it packs within the protein core, influencing both local and global protein architecture.

The "BASiC" Hypothesis: Cores of Stability

Research has led to the formulation of the Branched Aliphatic Side Chain (BASiC) hypothesis, which posits that clusters of isoleucine, leucine, and valine form highly stable "cores of stability" within proteins.[3] These clusters are exceptionally effective at excluding water from the protein's interior, thereby protecting the hydrogen bond networks of the protein backbone from solvent exchange and enhancing overall stability.[3][4] These ILV clusters are thought to be crucial for maintaining structural integrity even in partially folded or high-energy states of the protein.[3]

Quantifying Stability: Experimental Approaches to Interrogating Isoleucine's Impact

To empirically validate the theoretical importance of this compound, researchers employ a variety of biophysical techniques. These methods allow for the precise measurement of changes in protein stability and structure resulting from modifications to isoleucine residues.

Site-Directed Mutagenesis: The Power of Precision

Site-directed mutagenesis is a powerful technique used to introduce specific amino acid substitutions into a protein's sequence.[10][11] This allows researchers to systematically probe the role of a particular isoleucine residue. For instance, substituting an isoleucine in the hydrophobic core with a smaller hydrophobic residue like alanine or a polar residue like serine can reveal its contribution to stability.[12]

Experimental Protocol: Site-Directed Mutagenesis to Investigate an Isoleucine Residue

-

Primer Design: Design oligonucleotide primers containing the desired mutation (e.g., changing an isoleucine codon to an alanine codon). The primers should be complementary to the template DNA sequence flanking the mutation site.[11]

-

PCR Amplification: Perform polymerase chain reaction (PCR) using a high-fidelity DNA polymerase, the template plasmid DNA containing the gene of interest, and the designed mutagenic primers. This reaction amplifies the entire plasmid, incorporating the desired mutation.

-

Template Digestion: Digest the PCR product with a methylation-sensitive restriction enzyme, such as DpnI. This enzyme specifically cleaves the methylated parental DNA template, leaving the newly synthesized, unmethylated (mutant) plasmid intact.

-

Transformation: Transform the resulting mutated plasmid into competent E. coli cells for propagation.

-

Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation through DNA sequencing.

-

Protein Expression and Purification: Express the mutant protein from the sequence-verified plasmid and purify it for subsequent biophysical characterization.

Circular Dichroism (CD) Spectroscopy: A Window into Secondary Structure

Circular dichroism (CD) spectroscopy is a rapid and sensitive technique for assessing the secondary structure of a protein.[13][14][15] By measuring the differential absorption of left- and right-circularly polarized light, CD can provide a spectral "fingerprint" of a protein's α-helical and β-sheet content.[13][16] Comparing the CD spectrum of a wild-type protein to that of an isoleucine mutant can reveal whether the mutation has caused significant changes in the protein's overall fold.[14][17]

Experimental Protocol: Assessing Secondary Structure Changes with CD Spectroscopy

-

Sample Preparation: Prepare protein samples (both wild-type and mutant) in a CD-compatible buffer (e.g., 10 mM phosphate buffer, pH 7.4) at a concentration of approximately 0.1-0.2 mg/mL. Ensure the buffer components do not have high absorbance in the far-UV region.[13]

-

Instrument Setup: Use a calibrated CD spectropolarimeter. Set the wavelength range to 190-260 nm for far-UV CD.[13][17]

-

Data Acquisition: Record the CD spectra at a controlled temperature (e.g., 25°C). Multiple scans are typically averaged to improve the signal-to-noise ratio.

-

Data Analysis: Process the raw data by subtracting the buffer baseline and converting the signal to mean residue ellipticity. Analyze the spectra to estimate the percentage of α-helix, β-sheet, and random coil structures using deconvolution algorithms.[14][16]

Differential Scanning Calorimetry (DSC): Measuring Thermal Stability

Differential scanning calorimetry (DSC) is a thermodynamic technique that directly measures the heat capacity of a molecule as a function of temperature.[18][19] For proteins, DSC can be used to determine the melting temperature (Tm), which is a direct measure of thermal stability.[18] A higher Tm indicates greater stability. By comparing the Tm of a wild-type protein to an isoleucine mutant, one can quantify the energetic contribution of that isoleucine residue to the protein's stability.[20]

Experimental Protocol: Determining Thermal Stability with DSC

-

Sample Preparation: Prepare concentrated samples of the wild-type and mutant proteins (typically 0.5-1.0 mg/mL) in a well-defined buffer. A matched buffer solution is used as the reference.

-

Instrument Setup: Use a differential scanning calorimeter. Set the temperature scan rate (e.g., 60°C/hour) and the temperature range to encompass the protein's unfolding transition.[18]

-

Data Acquisition: Perform the thermal scan, simultaneously heating the protein sample and the reference buffer. The instrument measures the differential heat uptake.[18]

-

Data Analysis: The resulting thermogram (a plot of excess heat capacity versus temperature) is analyzed to determine the Tm (the peak of the unfolding transition) and the calorimetric enthalpy (ΔH) of unfolding.[19][20]

Isoleucine in Action: Case Studies and Functional Implications

The strategic placement of isoleucine is not only crucial for static stability but also for dynamic processes such as protein-protein interactions and enzyme catalysis.

Protein-Protein Interfaces: The Hydrophobic Handshake

Hydrophobic interactions are often key drivers of protein-protein recognition. Isoleucine residues exposed on the surface of a protein can participate in forming a hydrophobic patch that mediates binding to a partner protein.[21] Site-directed mutagenesis studies have shown that replacing such an isoleucine with a polar or charged residue can abolish or significantly weaken the interaction.[22]

Isoleucine and Disease: When Stability is Compromised

Mutations involving isoleucine can have profound pathological consequences. For instance, in some genetic diseases, a single isoleucine substitution can lead to protein misfolding and aggregation.[6]

-

Alzheimer's Disease: Elevated levels of circulating branched-chain amino acids, including isoleucine, have been linked to Alzheimer's disease.[23][24] Some studies suggest that isoleucine may interact with the amyloid-beta peptide, potentially influencing its aggregation pathway, a hallmark of the disease.[25][26][27]

-

Maple Syrup Urine Disease (MSUD): This is a metabolic disorder caused by mutations in the enzyme complex responsible for the breakdown of BCAAs, including isoleucine.[6][9] The accumulation of these amino acids and their byproducts is toxic, particularly to the brain.[6]

Isoleucine in Drug Development: A Target and a Tool

The critical role of isoleucine in protein stability and interaction makes it a focal point in drug development.

Engineering Therapeutic Proteins

For protein-based therapeutics, such as monoclonal antibodies and enzymes, stability is a critical quality attribute. By strategically introducing or replacing isoleucine residues in the hydrophobic core, protein engineers can enhance the thermal stability and shelf-life of these drugs.[4] Computational tools can predict the effects of such mutations on protein stability, guiding the design of more robust therapeutic proteins.[12][28][29]

Targeting Isoleucine-Mediated Interactions

In cases where an isoleucine-mediated protein-protein interaction is implicated in a disease process, small molecule inhibitors can be designed to disrupt this interaction. These inhibitors often mimic the hydrophobic character of the isoleucine side chain, competitively binding to its partner protein and blocking the pathogenic interaction.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams are provided.

Caption: The fundamental properties of this compound and its resulting role in protein structure.

Caption: A typical experimental workflow to investigate the role of an this compound residue.

Conclusion: A Pillar of Protein Integrity

This compound's role extends far beyond that of a simple monomeric unit. Its unique physicochemical properties—a delicate balance of hydrophobicity and steric bulk—position it as a master architect of protein stability. From dictating the packing of the hydrophobic core to mediating crucial protein-protein interactions, the influence of isoleucine is profound and far-reaching. For researchers in the fields of structural biology, biochemistry, and drug development, a deep understanding of this compound's function is not merely academic; it is a prerequisite for the rational design of stable, functional proteins and the development of novel therapeutics that target the intricate dance of protein structure and function.

References

- 2. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 3. Clusters of isoleucine, leucine, and valine side chains define cores of stability in high‐energy states of globular proteins: Sequence determinants of structure and stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. Isoleucine - Wikipedia [en.wikipedia.org]

- 7. bio.libretexts.org [bio.libretexts.org]

- 8. Packing and hydrophobicity effects on protein folding and stability: effects of beta-branched amino acids, valine and isoleucine, on the formation and stability of two-stranded alpha-helical coiled coils/leucine zippers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Site-directed mutagenesis to study the role of specific amino acids in the ligand binding domain of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. foodsafety.institute [foodsafety.institute]

- 12. mdpi.com [mdpi.com]

- 13. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]

- 14. Using circular dichroism spectra to estimate protein secondary structure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What Are the Applications of Circular Dichroism in Protein Structure? [synapse.patsnap.com]

- 16. pnas.org [pnas.org]

- 17. youtube.com [youtube.com]

- 18. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 19. moodle2.units.it [moodle2.units.it]

- 20. DSC and protein stability: What does the enthalpy change mean? | Malvern Panalytical [malvernpanalytical.com]

- 21. mdpi.com [mdpi.com]

- 22. A site-directed mutagenesis study on the role of isoleucine-23 of human epidermal growth factor in the receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Branched-Chain Amino Acids Are Linked with Alzheimer’s Disease-Related Pathology and Cognitive Deficits - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Branched-chain amino acids and Alzheimer’s disease: a Mendelian randomization analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Frontiers | Natural Compounds as Inhibitors of Aβ Peptide Aggregation: Chemical Requirements and Molecular Mechanisms [frontiersin.org]

- 27. Peptide-based amyloid-beta aggregation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Predicting the Effect of Amino Acid Single-Point Mutations on Protein Stability-Large-Scale Validation of MD-Based Relative Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

The Metabolic Crossroads of L-Isoleucine: A Technical Guide for Researchers

Preamble: Beyond a Simple Building Block

To the dedicated researcher, scientist, and drug development professional, L-isoleucine is far more than one of the twenty proteinogenic amino acids. It is a molecule at the nexus of cellular energy status, nutrient sensing, and anabolic signaling. Its metabolic fate within a mammalian cell is a tightly regulated journey with profound implications for health and disease. Elevated levels of isoleucine and other branched-chain amino acids (BCAAs) are, for instance, associated with insulin resistance.[1] Conversely, restricting dietary isoleucine can improve metabolic health, reducing adiposity and enhancing glucose tolerance.[2][3] Understanding the intricacies of its catabolism, its role in synthesis, and the experimental methodologies to probe these pathways is therefore of paramount importance for developing novel therapeutic strategies for metabolic disorders, cancer, and neurological diseases.

This guide eschews a rigid, templated approach. Instead, it is structured to follow the logical and biochemical journey of this compound from its entry into the mammalian cell to its ultimate conversion into central metabolic intermediates or its incorporation into newly synthesized proteins. We will delve into the "why" behind the metabolic steps and the experimental choices, providing not just a roadmap but a deeper understanding of the underlying principles.

Section 1: Cellular Entry and the Initial Commitment Step

The journey of this compound begins with its transport across the cell membrane. This process is mediated by several amino acid transporters, with the specific transporters involved varying by cell type. For instance, in rabbit proximal tubules, this compound is taken up in a sodium-dependent and electrogenic manner.[4]

Once inside the cell, this compound, along with the other BCAAs, leucine and valine, undergoes its first two catabolic steps, which are common to all three.[5][6]

1.1 Reversible Transamination: A Point of No Return (Almost)

The initial and reversible step is a transamination reaction catalyzed by branched-chain aminotransferases (BCATs).[7][8] This reaction transfers the amino group from isoleucine to α-ketoglutarate, yielding glutamate and the corresponding branched-chain α-keto acid (BCKA), α-keto-β-methylvaleric acid (KMV).[5]

There are two major isoforms of BCAT: a cytosolic form (BCAT1) and a mitochondrial form (BCAT2).[7] BCAT2 is the predominant isoform in most tissues, particularly skeletal muscle, while the liver has very low BCAT activity.[5][8] This tissue-specific expression pattern means that the initial step of BCAA catabolism occurs primarily in extrahepatic tissues like skeletal muscle.[9]

Causality in Experimental Design: The reversibility of the BCAT reaction is a critical consideration. When designing stable isotope tracing experiments to measure BCAA catabolism, the choice of tracer and the analytical approach must account for the potential for re-amination of the BCKA back to the amino acid.

1.2 Irreversible Oxidative Decarboxylation: The Rate-Limiting Step

The second step is the irreversible oxidative decarboxylation of the BCKA, catalyzed by the mitochondrial branched-chain α-keto acid dehydrogenase (BCKDH) complex.[7][8][10] This is the rate-limiting step in BCAA catabolism.[10] The BCKDH complex converts KMV into α-methylbutyryl-CoA, releasing carbon dioxide and reducing NAD+ to NADH.[6]

The activity of the BCKDH complex is tightly regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K, also known as PP2Cm).[7][11] Phosphorylation by BCKDK inactivates the complex, while dephosphorylation by PPM1K activates it.[7] This regulatory mechanism allows for fine-tuning of BCAA catabolism in response to the cell's metabolic state.

Section 2: The Divergent Path of Isoleucine Catabolism

Following the common pathway, the catabolism of α-methylbutyryl-CoA is specific to isoleucine. This pathway ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA, classifying isoleucine as both a ketogenic and a glucogenic amino acid.[1][6]

The breakdown of α-methylbutyryl-CoA proceeds through a series of reactions analogous to β-oxidation of fatty acids:

-

Dehydrogenation: α-methylbutyryl-CoA is dehydrogenated to tiglyl-CoA.[12]

-

Hydration: Tiglyl-CoA is hydrated to form 2-methyl-3-hydroxybutyryl-CoA.[12][13]

-

Dehydrogenation: 2-methyl-3-hydroxybutyryl-CoA is dehydrogenated to 2-methylacetoacetyl-CoA.[12][13]

-

Thiolysis: Finally, 2-methylacetoacetyl-CoA is cleaved by a thiolase to yield acetyl-CoA and propionyl-CoA .[12][13]

Section 3: The Fate of Propionyl-CoA: An Anaplerotic Contribution

While acetyl-CoA can enter the TCA cycle or be used for ketogenesis or fatty acid synthesis, the fate of propionyl-CoA is exclusively anaplerotic, meaning it replenishes TCA cycle intermediates.[1] The conversion of propionyl-CoA to succinyl-CoA, a direct TCA cycle intermediate, involves a three-step pathway:

-

Carboxylation: Propionyl-CoA is carboxylated by the biotin-dependent enzyme propionyl-CoA carboxylase (PCC) to form D-methylmalonyl-CoA.[14][15][16]

-

Racemization: D-methylmalonyl-CoA is converted to L-methylmalonyl-CoA by methylmalonyl-CoA epimerase.[14][16]

-

Isomerization: L-methylmalonyl-CoA is isomerized to succinyl-CoA by the vitamin B12-dependent enzyme methylmalonyl-CoA mutase.[14][15][17]

Disorders in this pathway, such as propionic acidemia and methylmalonic acidemia, underscore its critical importance.[1]

Section 4: Anabolic and Signaling Roles of this compound

Beyond its catabolic breakdown for energy, this compound serves two other primary roles:

4.1 A Substrate for Protein Synthesis: As an essential amino acid, the most fundamental role of this compound is to serve as a building block for protein synthesis.[1] Its availability is crucial for the production of all proteins, including fetal hemoglobin.[1]

4.2 A Signaling Molecule: this compound, like other BCAAs, acts as a nutrient signal to regulate various metabolic processes. A key pathway influenced by BCAAs is the mTOR (mechanistic target of rapamycin) signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[7][18] Isoleucine can independently regulate mTOR signaling and protein synthesis.[19] Additionally, isoleucine plays a role in glucose metabolism, partly by influencing the expression and translocation of glucose transporters like GLUT1 and GLUT4.[18][20]

Section 5: Experimental corner: Tracing the Fate of this compound

To quantitatively assess the metabolic fate of this compound, stable isotope tracing is the gold standard. This technique involves introducing a labeled form of isoleucine (e.g., this compound-¹³C₆,¹⁵N) into a biological system and tracking the incorporation of the stable isotopes into downstream metabolites.[21]

Protocol: Stable Isotope Tracing of this compound Metabolism in Cultured Mammalian Cells

This protocol provides a generalized workflow for a stable isotope tracing experiment. Specific parameters will need to be optimized for different cell lines and experimental questions.

Materials:

-

Cultured mammalian cells of interest

-

Culture medium (e.g., DMEM) lacking endogenous this compound

-

This compound-¹³C₆,¹⁵N (or other desired tracer)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol, ice-cold

-

Liquid nitrogen

-

LC-MS/MS or GC-MS system

Methodology:

-

Cell Culture and Media Preparation:

-

Culture cells to the desired confluency in standard growth medium.

-

Prepare the tracer medium by supplementing isoleucine-free medium with a known concentration of this compound-¹³C₆,¹⁵N and dFBS. The concentration should be similar to that in the standard growth medium.

-

-

Isotope Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells once with pre-warmed PBS to remove residual unlabeled isoleucine.

-

Add the pre-warmed tracer medium to the cells.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to allow for the incorporation of the stable isotope into metabolites.

-

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the tracer medium.

-

Place the culture dish on ice and wash the cells twice with ice-cold PBS.

-

Add a sufficient volume of ice-cold 80% methanol to the cells.

-

Scrape the cells in the methanol and transfer the cell lysate to a microcentrifuge tube.

-

Flash-freeze the lysate in liquid nitrogen.

-

-

Sample Preparation for Mass Spectrometry:

-

Thaw the samples on ice.

-

Centrifuge at maximum speed at 4°C to pellet cell debris.

-

Transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

-

The dried extract can be reconstituted in a suitable solvent for LC-MS/MS analysis or derivatized for GC-MS analysis.[21]

-

-

Mass Spectrometry Analysis:

-

Analyze the samples using a mass spectrometer to measure the abundance of different isotopologues of downstream metabolites (e.g., acetyl-CoA, propionyl-CoA, succinyl-CoA, and amino acids in protein hydrolysates).

-

-

Data Analysis:

-

Calculate the isotopic enrichment for each metabolite at each time point.

-

Use metabolic flux analysis models to determine the rates of isoleucine catabolism and its contribution to various metabolic pathways.

-

Quantitative Data Summary

| Metabolite | Expected Fate of this compound-¹³C₆,¹⁵N Tracer | Analytical Platform |

| Protein-bound Isoleucine | Direct incorporation of ¹³C₆,¹⁵N-Isoleucine | LC-MS/MS of protein hydrolysate |

| Acetyl-CoA | Incorporation of two ¹³C atoms (M+2) | LC-MS/MS |

| Propionyl-CoA | Incorporation of three ¹³C atoms (M+3) | LC-MS/MS |

| Succinyl-CoA | Incorporation of three ¹³C atoms (M+3) from propionyl-CoA | LC-MS/MS |

| Glutamate | Incorporation of ¹⁵N from the initial transamination | LC-MS/MS or GC-MS |

Conclusion: An Integrated Perspective

The metabolic fate of this compound in mammalian cells is a multifaceted process with far-reaching physiological consequences. Its catabolism provides both ketogenic and glucogenic precursors, directly linking amino acid metabolism to central carbon metabolism. Furthermore, its role as a signaling molecule places it at the heart of nutrient-sensing pathways that govern cellular growth and homeostasis. A thorough understanding of these pathways, facilitated by powerful techniques like stable isotope tracing, is essential for researchers and drug developers seeking to modulate metabolic processes in the context of human health and disease. The intricate regulation of isoleucine metabolism presents a landscape rich with potential therapeutic targets, waiting to be explored.

References

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 2. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lamminglab.medicine.wisc.edu [lamminglab.medicine.wisc.edu]

- 4. Transport of leucine, isoleucine and valine by luminal membrane vesicles from rabbit proximal tubule - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Primary Roles of Branched Chain Amino Acids (BCAAs) and Their Metabolism in Physiology and Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. m.youtube.com [m.youtube.com]

- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 13. d- and this compound Metabolism and Regulation of Their Pathways in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 15. medlink.com [medlink.com]

- 16. researchgate.net [researchgate.net]

- 17. Propionyl-CoA - Wikipedia [en.wikipedia.org]

- 18. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Isoleucine and leucine independently regulate mTOR signaling and protein synthesis in MAC-T cells and bovine mammary tissue slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 21. benchchem.com [benchchem.com]

L-Isoleucine: A Bifunctional Amino Acid in Glucogenic and Ketogenic Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

L-isoleucine, an essential branched-chain amino acid (BCAA), holds a unique position in cellular metabolism due to its dual catabolic fate, contributing to both glucose and ketone body synthesis. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound degradation, the key enzymatic players, and its broader physiological implications. Authored for researchers, scientists, and drug development professionals, this document delves into the biochemical intricacies of this compound's role as both a glucogenic and ketogenic precursor, offering insights into its relevance in health and disease.

Introduction: The Significance of this compound

This compound is one of three essential branched-chain amino acids, alongside L-leucine and L-valine, which must be obtained through diet as humans lack the enzymatic machinery for their de novo synthesis.[1][][3] Beyond its fundamental role as a building block for protein synthesis, this compound is a critical player in metabolic regulation.[1][4][5] Its carbon skeleton can be catabolized to produce intermediates that feed into two major metabolic pathways: gluconeogenesis and ketogenesis. This dual functionality underscores its importance in maintaining energy homeostasis, particularly during periods of fasting or metabolic stress.[6][7] Unlike most other amino acids, the initial steps of BCAA catabolism predominantly occur in extra-hepatic tissues like skeletal muscle.[3][7]

Recent research has also highlighted the association of branched-chain amino acids, including isoleucine, with insulin resistance, with elevated levels observed in individuals with diabetes.[1][8] Conversely, dietary restriction of isoleucine has been shown to improve insulin sensitivity and reduce adiposity in animal models, suggesting a complex regulatory role in metabolic health.[1][9] Understanding the detailed metabolic fate of this compound is therefore crucial for developing therapeutic strategies for metabolic disorders.

The Catabolic Pathway of this compound

The breakdown of this compound is a multi-step process that ultimately yields two key metabolic intermediates: acetyl-CoA and propionyl-CoA.[1][10] This bifurcation is the basis for its classification as both a ketogenic and glucogenic amino acid. Acetyl-CoA can be used for the synthesis of ketone bodies or enter the citric acid cycle for energy production, while propionyl-CoA is converted to succinyl-CoA, a citric acid cycle intermediate that can be used for gluconeogenesis.[1][6]

Initial Steps: Transamination and Oxidative Decarboxylation

The catabolism of all three BCAAs begins with two common enzymatic steps.[6][10][11]

-

Transamination: The first step is a reversible transamination reaction catalyzed by a branched-chain amino acid aminotransferase (BCAT).[6] This enzyme transfers the amino group from isoleucine to α-ketoglutarate, forming glutamate and α-keto-β-methylvalerate.[12]

-

Oxidative Decarboxylation: The resulting α-keto acid is then irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex.[13][14] This multi-enzyme complex is a critical regulatory point in BCAA metabolism. A deficiency in this complex leads to the accumulation of BCAAs and their corresponding α-keto acids, resulting in a serious metabolic disorder known as Maple Syrup Urine Disease (MSUD).[13][14][15] The product of this reaction for isoleucine is α-methylbutyryl-CoA.[6]

The Divergence: Production of Acetyl-CoA and Propionyl-CoA

Following the initial common pathway, the degradation of α-methylbutyryl-CoA proceeds through a series of reactions analogous to β-oxidation, ultimately cleaving the carbon skeleton.[10]

The subsequent steps involve dehydrogenation, hydration, and another dehydrogenation to form α-methylacetoacetyl-CoA.[12] A final thiolytic cleavage, catalyzed by β-ketothiolase, splits α-methylacetoacetyl-CoA into acetyl-CoA and propionyl-CoA.[12]

Figure 1: Simplified overview of this compound catabolism.

The Glucogenic Fate: Conversion of Propionyl-CoA to Succinyl-CoA

The propionyl-CoA generated from isoleucine catabolism enters a three-step enzymatic pathway to be converted into the TCA cycle intermediate, succinyl-CoA.[16][17][18][19]

-

Carboxylation: Propionyl-CoA carboxylase, a biotin-dependent enzyme, carboxylates propionyl-CoA to form D-methylmalonyl-CoA.[16][17][19]

-

Epimerization: Methylmalonyl-CoA epimerase converts D-methylmalonyl-CoA to its L-isomer, L-methylmalonyl-CoA.[18][19]

-

Isomerization: Finally, methylmalonyl-CoA mutase, an enzyme requiring vitamin B12 (adenosylcobalamin) as a cofactor, rearranges L-methylmalonyl-CoA to form succinyl-CoA.[16][17][19][20]

This conversion is a crucial anaplerotic reaction, replenishing TCA cycle intermediates that can then be drawn off for gluconeogenesis.

Key Enzymes and Associated Metabolic Disorders

The catabolism of this compound is dependent on a series of specific enzymes. Genetic defects in the genes encoding these enzymes can lead to serious inherited metabolic disorders.

| Enzyme/Complex | Function | Associated Disorder | Clinical Manifestations |

| Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex | Oxidative decarboxylation of branched-chain α-keto acids | Maple Syrup Urine Disease (MSUD) [13][14][15] | Sweet-smelling urine, poor feeding, neurological damage, developmental delay[13][15] |

| Propionyl-CoA Carboxylase | Carboxylation of propionyl-CoA to D-methylmalonyl-CoA | Propionic Acidemia [1] | Metabolic acidosis, vomiting, lethargy, developmental delays |

| Methylmalonyl-CoA Mutase | Isomerization of L-methylmalonyl-CoA to succinyl-CoA | Methylmalonic Acidemia [1] | Similar to propionic acidemia, with accumulation of methylmalonic acid |

Broader Physiological Roles and Therapeutic Implications

Beyond its role in energy metabolism, this compound has been implicated in several other physiological processes.

-

Insulin Secretion and Glucose Homeostasis: this compound can stimulate insulin secretion from pancreatic β-cells.[8] However, chronically elevated levels of BCAAs are associated with insulin resistance.[1][8][21] Studies have shown that a diet with reduced isoleucine levels can improve insulin sensitivity.[1][9] This suggests a complex, concentration-dependent role in glucose regulation.

-

Immune Function: Isoleucine is important for maintaining immune function, including the health of immune organs and the function of immune cells.[22]

-

Muscle Metabolism: As a BCAA, isoleucine is crucial for muscle protein synthesis and can serve as an energy source for muscle tissue during exercise.[][4][23]

The intricate involvement of this compound in these pathways makes it a potential target for therapeutic intervention in metabolic diseases. Modulating isoleucine intake or targeting the enzymes in its catabolic pathway could offer novel approaches for managing conditions like type 2 diabetes and obesity.

Experimental Protocols: Studying this compound Metabolism

A common and powerful technique to trace the metabolic fate of this compound is through the use of stable isotope-labeled tracers. This allows researchers to follow the journey of isoleucine's carbon atoms as they are incorporated into various downstream metabolites.

Stable Isotope Tracing of this compound in Cultured Cells

Objective: To determine the relative contribution of this compound to the pools of acetyl-CoA and succinyl-CoA in a cellular model.

Methodology:

-

Cell Culture: Plate cells of interest (e.g., hepatocytes, myocytes) and grow to a desired confluency.

-

Isotope Labeling: Replace the standard culture medium with a medium containing a stable isotope-labeled this compound (e.g., [U-¹³C₆]-L-isoleucine) for a defined period.

-

Metabolite Extraction: After the labeling period, rapidly quench cellular metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Sample Preparation: Separate the polar metabolites from lipids and proteins. Dry the polar metabolite fraction.

-

Derivatization: Chemically modify the metabolites to enhance their volatility and stability for gas chromatography-mass spectrometry (GC-MS) analysis.

-

GC-MS Analysis: Analyze the derivatized samples by GC-MS to separate and identify the metabolites and their isotopic labeling patterns.

-

Data Analysis: Determine the mass isotopomer distributions of TCA cycle intermediates and other relevant metabolites to calculate the fractional contribution of this compound to their synthesis.

Figure 2: Experimental workflow for stable isotope tracing.

Conclusion

This compound's unique position at the crossroads of glucose and ketone metabolism highlights its critical role in maintaining cellular energy balance. Its catabolic pathway, which yields both glucogenic and ketogenic precursors, is tightly regulated and essential for metabolic flexibility. Dysregulation of this pathway is implicated in serious metabolic disorders, and emerging evidence points to a complex role for isoleucine in the development of insulin resistance. Further research into the intricacies of this compound metabolism will undoubtedly uncover new therapeutic avenues for a range of metabolic diseases.

References

- 1. Isoleucine - Wikipedia [en.wikipedia.org]

- 3. Branched-Chain Amino Acids - Nutrition and Traumatic Brain Injury - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Isoleucine (Ile) Amino Acid - Creative Peptides [creative-peptides.com]

- 5. Novel metabolic and physiological functions of branched chain amino acids: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Valine, Leucine, and Isoleucine Degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. AMINO ACID METABOLISM : BRANCHED-CHAIN AMINO ACID DEGRADATION [education.med.nyu.edu]

- 8. Branched-Chain Amino Acids and Insulin Resistance, from Protein Supply to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Dietary isoleucine content defines the metabolic and molecular response to a Western diet - PMC [pmc.ncbi.nlm.nih.gov]

- 10. isoleucine degradation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 12. biologydiscussion.com [biologydiscussion.com]

- 13. Maple Syrup Urine Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Maple syrup urine disease - Wikipedia [en.wikipedia.org]

- 15. my.clevelandclinic.org [my.clevelandclinic.org]

- 16. Major pathway of the conversion of propionyl-CoA into succinyl-CoA in human cells [pfocr.wikipathways.org]

- 17. medlink.com [medlink.com]

- 18. researchgate.net [researchgate.net]

- 19. brainly.com [brainly.com]

- 20. Figure 1. [Major pathway of the conversion...]. - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. diabetesjournals.org [diabetesjournals.org]

- 22. Isoleucine Plays an Important Role for Maintaining Immune Function. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 23. Branched Chain Amino Acids, 90 capsules - Life Extension [lifeextension.com]

Introduction: The Synthetic Challenge and Strategic Approach to DL-Isoleucine

An In-depth Technical Guide to the Chemical Synthesis of DL-Isoleucine from 2-Bromobutane

For Researchers, Scientists, and Drug Development Professionals

Isoleucine, an essential amino acid, is a cornerstone of protein biochemistry, featuring a unique sec-butyl side chain that imparts specific steric and hydrophobic properties to peptides and proteins.[1] While biological systems produce the L-enantiomer, the racemic mixture, Dthis compound, is a valuable output of chemical synthesis, serving as a starting point for resolution into its constituent enantiomers or for applications where stereochemistry is not critical.[2]

This guide provides an in-depth exploration of the chemical synthesis of Dthis compound, commencing from the readily available and cost-effective starting material, 2-bromobutane. We will navigate through the most reliable and field-proven synthetic pathways, dissecting the mechanistic underpinnings and providing detailed, actionable protocols. The primary focus will be on the robust Malonic Ester Synthesis, a classic and high-yielding route. Additionally, we will explore the elegant Strecker and Bucherer-Bergs syntheses, which necessitate the initial conversion of 2-bromobutane to an aldehydic intermediate.

Our narrative is grounded in the principles of causality and self-validation. Each step is not merely a directive but is accompanied by an explanation of its chemical logic, empowering the researcher to not only replicate the synthesis but also to troubleshoot and optimize it.

Part 1: The Malonic Ester Synthesis Route - A Direct and Robust Approach

The malonic ester synthesis is a powerful and highly reliable method for the preparation of α-amino acids.[3] This pathway is particularly advantageous as it utilizes 2-bromobutane directly, avoiding the need for intermediate oxidation or carbonylation steps. The synthesis proceeds through the alkylation of diethyl malonate, followed by saponification, bromination, amination, and finally, hydrolysis and decarboxylation.[1][4][5]

Visualizing the Malonic Ester Synthesis Workflow

Caption: Workflow for the Malonic Ester Synthesis of Dthis compound.

Detailed Experimental Protocol: Malonic Ester Synthesis

Step 1: Synthesis of Diethyl sec-butylmalonate [1][4]

-

Rationale: This step forms the carbon skeleton of isoleucine by attaching the sec-butyl group from 2-bromobutane to the α-carbon of diethyl malonate. Sodium ethoxide, a strong base, is used to deprotonate diethyl malonate, forming a nucleophilic enolate that attacks the electrophilic carbon of 2-bromobutane in an S_N2 reaction.[6][7] The use of absolute ethanol as a solvent is crucial to prevent the hydrolysis of the ethoxide and the esters.

-

Procedure:

-

In a 2-liter, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add 700 mL of absolute ethanol.

-

Carefully add 35 g of sodium metal in small pieces. Allow the sodium to react completely to form sodium ethoxide.

-

Heat the resulting solution to reflux. With vigorous stirring, add 250 g of diethyl malonate via the dropping funnel.

-

Subsequently, add 210 g of 2-bromobutane dropwise at a rate that maintains a gentle reflux.

-

Continue to stir and reflux the mixture for 48 hours to ensure the completion of the reaction.

-

After reflux, remove the ethanol by distillation. Treat the residue with 200 mL of water and transfer to a separatory funnel.

-

Separate the organic layer, wash it with water, and dry it over anhydrous sodium sulfate.

-

Purify the product by vacuum distillation, collecting the fraction boiling at 110-120°C at 18-20 mm Hg. The expected yield of diethyl sec-butylmalonate is 274-278 g (83-84%).[1]

-

Step 2: Saponification and Bromination to α-Bromo-β-methylvaleric Acid [1][5]

-

Rationale: The diethyl ester is first hydrolyzed (saponified) to the corresponding dicarboxylic acid using a strong base, followed by acidification. This sec-butylmalonic acid is then brominated at the α-position. This step is a variation of the Hell-Volhard-Zelinskii reaction, where bromine and a phosphorus catalyst (like PCl3) are used to selectively brominate the α-carbon of a carboxylic acid.

-

Procedure:

-

The diethyl sec-butylmalonate is saponified by refluxing with a solution of sodium hydroxide in water.

-

After cooling, the solution is acidified with concentrated hydrochloric acid to precipitate sec-butylmalonic acid, which is then extracted with diethyl ether.

-

The resulting α-bromo-sec-butylmalonic acid is then heated to induce decarboxylation, yielding α-bromo-β-methylvaleric acid.[1][5] The product is purified by distillation.

-

Step 3: Amination and Hydrolysis to Dthis compound [4][5]

-

Rationale: The α-bromo acid is converted to the α-amino acid via nucleophilic substitution with ammonia. A high concentration of ammonia is used to favor the substitution reaction and minimize side reactions. The final product, Dthis compound, is then isolated and purified.

-

Procedure:

-

In a sealed pressure vessel or a heavy-walled sealed tube, heat 150 g of α-bromo-β-methylvaleric acid with 645 mL of concentrated aqueous ammonia.

-

The reaction mixture is typically heated at 100°C for 6 hours or left at room temperature for an extended period (e.g., one week).[4][5]

-

After the reaction, cool the vessel and carefully vent any excess pressure.

-

Heat the mixture on a steam bath to drive off the excess ammonia.

-

Concentrate the solution under reduced pressure to a smaller volume (e.g., 300 mL) and cool to 15°C to induce crystallization.

-

Collect the crude Dthis compound crystals by filtration.

-

Step 4: Purification of Dthis compound [1][5]

-

Rationale: Recrystallization is a standard technique to purify solid organic compounds. A solvent system of water and ethanol is effective for isoleucine, as its solubility is temperature-dependent in this mixture. Activated charcoal can be used to remove colored impurities.

-

Procedure:

-

Wash the crude crystals with a small amount of cold ethanol.

-

Dissolve the crude product in a minimal amount of hot water (e.g., 850 mL at 95°C for ~65 g of crude product).

-

If the solution is colored, add a small amount of activated charcoal, and filter the hot solution.

-

Add ethanol to the hot filtrate to decrease the solubility of isoleucine and allow the solution to cool slowly, followed by chilling in an ice bath to maximize crystal formation.

-

Collect the purified crystals of Dthis compound by filtration, wash with cold ethanol, and dry. A total yield of approximately 49% (based on the bromo-acid) can be expected.[5]

-

Part 2: The Strecker Synthesis - An Alternative Pathway via an Aldehyde Intermediate